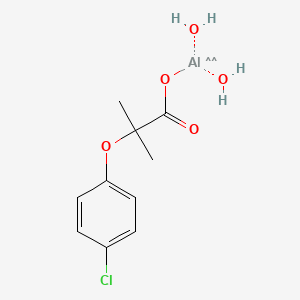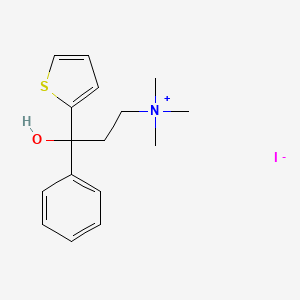
3-Methyl-6-morpholinomethyl-flavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-morpholinomethyl-flavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-morpholinomethyl-flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde derivatives.
Formation of Chalcone Intermediate: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to form the flavone core structure.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced at the 6-position through a Mannich reaction, which involves the use of formaldehyde and morpholine.
Methylation: The final step involves the methylation of the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality.
Purification: The final product is purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-morpholinomethyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanones and other reduced flavonoid structures.
Substitution: Various substituted flavone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-morpholinomethyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-morpholinomethyl-flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-6-morpholinomethyl-flavone hydrochloride can be compared with other flavonoid derivatives:
Flavopiridol: A synthetic flavonoid with potent anticancer activity, known for inhibiting cyclin-dependent kinases.
Baicalein: A natural flavonoid with antioxidant and anti-inflammatory properties.
Luteolin: Another natural flavonoid with similar biological activities but different structural features.
List of Similar Compounds
- Flavopiridol
- Baicalein
- Luteolin
- Quercetin
- Apigenin
Eigenschaften
CAS-Nummer |
16146-83-1 |
|---|---|
Molekularformel |
C21H22ClNO3 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
3-methyl-6-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C21H21NO3.ClH/c1-15-20(23)18-13-16(14-22-9-11-24-12-10-22)7-8-19(18)25-21(15)17-5-3-2-4-6-17;/h2-8,13H,9-12,14H2,1H3;1H |
InChI-Schlüssel |
PWFRMFJKXWBEBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
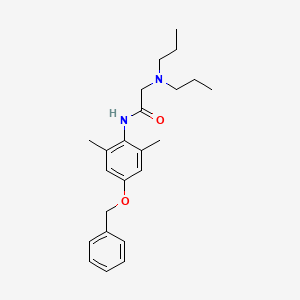
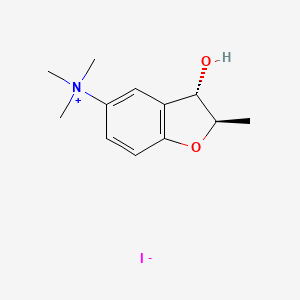

![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
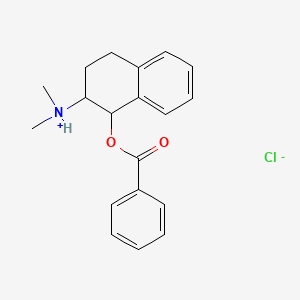
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
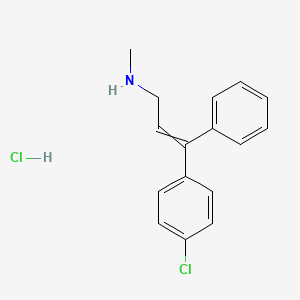

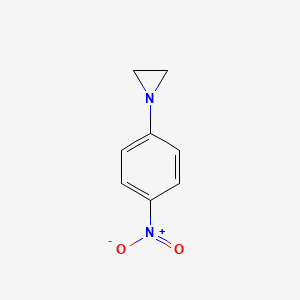
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
